1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Catalog No.
S15711693
CAS No.
M.F
C19H20N4O
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H...

Product Name

1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

IUPAC Name

2-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c1-14(2)17-11-18(23(22-17)16-8-4-3-5-9-16)19(24)21-13-15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24)

InChI Key

QJNLKDWQNVSXGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3

1-Phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a pyridine moiety. This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_{4}O, and it features a carboxamide functional group that contributes to its chemical properties.

The chemical behavior of 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can be analyzed through various types of reactions:

  • Substitution Reactions: The presence of the nitrogen atoms in the pyrazole and pyridine rings allows for nucleophilic substitution reactions, which can introduce new functional groups.
  • Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: Depending on the conditions, the compound can be oxidized to form more complex derivatives or reduced to yield simpler amines.

1-Phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Preliminary studies suggest potential antitumor, anti-inflammatory, and antimicrobial properties. The compound's ability to interact with various biological targets may lead to modulation of metabolic pathways, making it a candidate for further pharmacological exploration.

The synthesis of 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the condensation of 3-pyridinecarboxaldehyde with an appropriate pyrazole precursor in the presence of a base such as sodium ethoxide. This step forms the core pyrazole structure.
  • Amidation: The resulting pyrazole can then be reacted with an amine derivative (such as isopropylamine) to introduce the carboxamide functionality.
  • Purification: The final product is typically purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

The unique structure and biological activities of 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide make it suitable for various applications:

  • Pharmaceutical Development: Due to its potential therapeutic effects, this compound may serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Chemical Research: As a versatile building block, it can be employed in the synthesis of other complex organic molecules.

Interaction studies involving 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide focus on its binding affinity to specific receptors or enzymes. Preliminary investigations suggest that it may act as an inhibitor for certain kinases involved in cancer progression. Further studies are required to elucidate its mechanism of action and identify specific molecular targets.

Several compounds share structural similarities with 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, each exhibiting unique properties:

Compound NameStructureNotable Properties
1-PyridinylpyrazoleContains pyridine and pyrazole ringsKnown for anti-inflammatory effects
4-Pyridone DerivativeFeatures a pyridine ring with keto functionalityExhibits antimicrobial activity
N-(Pyridinyl)carboxamidesSimilar carboxamide groupPotential use in neuroprotective therapies

Uniqueness: The distinctive combination of the phenyl group, propan-2-amine backbone, and pyridine attachment in 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide differentiates it from other similar compounds. Its specific structural arrangement imparts unique chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.16371127 g/mol

Monoisotopic Mass

320.16371127 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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